N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine
Description
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is a synthetic organic compound featuring a hydroxylamine (-NHOH) functional group linked to a methyl bridge connecting 1H-indol-3-yl and thiophen-2-yl moieties.
The compound has been cataloged as a discontinued building block by CymitQuimica, indicating its previous use in exploratory organic synthesis . While direct pharmacological data are unavailable, its structural features—particularly the indole ring, a common motif in bioactive molecules (e.g., serotonin, tryptamines)—hint at possible interactions with neurotransmitter receptors or enzymatic systems.
Properties
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-15-13(12-6-3-7-17-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBDKFKHPKENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine typically involves the reaction of indole derivatives with thiophene derivatives under specific conditions. One common method involves the nucleophilic addition of hydroxylamine to an indole-thiophene intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indole or thiophene rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine has shown promise as a potential anticancer agent. Studies indicate that compounds containing indole and thiophene moieties can exhibit selective cytotoxicity against various cancer cell lines. For instance, hydroxylamine derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound's mechanism involves the modulation of gene expression through acetylation of histones, leading to apoptosis in cancer cells .
Neuroprotective Effects
Research has highlighted the potential of this compound in neuroprotection, particularly in the context of Alzheimer's disease. Compounds with similar structures have been investigated for their dual inhibition of acetylcholinesterase (AChE) and beta-secretase (BACE1), both of which are implicated in Alzheimer's pathology. The ability to inhibit these enzymes suggests that this compound could contribute to therapeutic strategies aimed at slowing the progression of neurodegenerative diseases .
Biochemistry
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its hydroxylamine functional group allows it to interact with electrophilic sites on enzymes, potentially leading to the development of new inhibitors for therapeutic use. For example, studies have shown that similar hydroxylamine derivatives can effectively inhibit RNA-binding proteins like HuR, which are involved in post-transcriptional regulation .
Material Science
Synthesis of Functional Materials
this compound is utilized as a building block in the synthesis of advanced materials. Its unique structural properties make it suitable for creating polymers and nanomaterials with specific functionalities. Research has demonstrated that incorporating such compounds into polymer matrices can enhance their mechanical and thermal properties, making them suitable for applications in electronics and coatings .
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of this compound against acute myeloid leukemia (AML) cells. The results indicated that the compound exhibited significant cytotoxic effects at low micromolar concentrations, highlighting its potential as a lead compound for further development .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.77 | THP1 (AML) |
Case Study 2: Neuroprotective Screening
In a screening for neuroprotective agents, derivatives similar to this compound were tested for their ability to inhibit AChE and BACE1. The most active compounds showed dual inhibition profiles with IC50 values below 10 μM, suggesting their potential utility in Alzheimer's treatment strategies .
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) |
|---|---|---|
| Indole-Thiophene Derivative | 5.0 | 7.5 |
Mechanism of Action
The mechanism of action of N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The indole and thiophene rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural and regulatory differences between N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine and related compounds:
Key Comparative Insights
- Pharmacological Potential: Indole-containing analogs (e.g., MDMB-CHMICA) are associated with cannabinoid receptor modulation, suggesting the target compound’s indole moiety may interact with similar targets. Methiopropamine, lacking indole, exhibits stimulant effects linked to monoamine transporter inhibition .
Biological Activity
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₃H₁₂N₂OS
- Molecular Weight : 244.31 g/mol
- CAS Number : 2230802-70-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways like apoptosis and cell cycle regulation.
- DNA Interaction : It may intercalate into DNA, disrupting normal function and leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Modulation : Hydroxylamines are known to influence oxidative stress pathways, which can lead to increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indole and thiophene have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL .
Case Study 1: Anticancer Efficacy
A preclinical study assessed the effects of this compound on tumor xenografts in mice. The compound demonstrated a significant growth delay in treated tumors compared to controls. Histological analysis revealed increased apoptosis markers in treated tissues, supporting the hypothesis that the compound induces cell death through ROS generation .
Case Study 2: Antimicrobial Activity
Another study focused on the antibacterial efficacy of compounds related to this compound. The results indicated that these compounds exhibited potent activity against various bacterial strains, including multidrug-resistant pathogens. The structure–activity relationship (SAR) analysis suggested that modifications to the side chains could enhance antibacterial potency without increasing cytotoxicity to human cells .
Summary of Findings
| Activity Type | Target Pathogen/Cell Line | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Anticancer | Various cancer cell lines | IC₅₀ < 10 μM | Induction of apoptosis via ROS |
| Antimicrobial | MRSA | MIC = 0.5 μg/mL | Enzyme inhibition and membrane disruption |
Q & A
Q. What are the established synthetic methodologies for preparing N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or condensation between indole and thiophene derivatives. Key steps include:
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., cross-coupling to join indole and thiophene moieties) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen or argon) .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. Final purification employs column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR and FT-Raman : Assign functional groups (e.g., hydroxylamine N-O stretch near 900–950 cm⁻¹, indole N-H vibrations at ~3400 cm⁻¹) by comparing experimental spectra with DFT-simulated results .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, indole C3 substitution shifts) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve ambiguities in vibrational mode assignments?
- Methodology : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate harmonic vibrational frequencies. Compare with experimental FT-IR/FT-Raman spectra .
- Potential Energy Distribution (PED) : Use software like VEDA to decompose vibrational modes into contributions from specific bonds (e.g., 85% N-O stretch + 15% C-N bend for hydroxylamine) .
- Scaling Factors : Apply empirical scaling (0.96–0.98) to correct DFT overestimations of high-frequency modes .
Q. How to address contradictions between experimental and theoretical spectral data?
- Error Sources : Discrepancies arise from anharmonicity (DFT assumes harmonic oscillations) and solvent effects (simulations often use gas-phase models).
- Mitigation :
- Include solvent corrections (e.g., PCM model for DMSO or methanol) .
- Validate assignments via isotopic substitution or temperature-dependent studies .
Q. What computational approaches predict thermodynamic properties (e.g., entropy, heat capacity)?
- DFT Calculations : Use frequency calculations to derive entropy (S), heat capacity (Cp), and enthalpy (ΔH) at varying temperatures (100–1000 K). Fit results to polynomial equations for predictive modeling .
- Key Trends : Entropy and Cp increase with temperature due to enhanced vibrational and rotational modes .
Q. How do HOMO-LUMO energies and global reactivity descriptors inform chemical behavior?
- Procedure :
- Calculate HOMO (electron-donating ability) and LUMO (electron-accepting capacity) energies via B3LYP/6-311++G(d,p) .
- Derive descriptors:
- Chemical potential (μ = (HOMO + LUMO)/2): Predicts charge transfer propensity.
- Hardness (η = (LUMO - HOMO)/2): Indicates stability (higher η = lower reactivity) .
- Application : Low LUMO energy (~-1.25 eV) suggests electrophilic reactivity at the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
